molecular formula C17H24O2 B8423331 2-Cyclohexylcarbonyl-4-tert-butylphenol

2-Cyclohexylcarbonyl-4-tert-butylphenol

カタログ番号: B8423331
分子量: 260.4 g/mol
InChIキー: TXISKXDROFGTIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclohexylcarbonyl-4-tert-butylphenol is a substituted phenol featuring a tert-butyl group at the para position and a cyclohexylcarbonyl moiety at the ortho position. This structure combines steric hindrance from the tert-butyl group with the electron-withdrawing nature of the carbonyl group, significantly influencing its chemical reactivity and physical properties. Such compounds are often utilized as intermediates in organic synthesis, stabilizers in polymers, or antioxidants in industrial formulations .

特性

分子式

C17H24O2

分子量

260.4 g/mol

IUPAC名

(5-tert-butyl-2-hydroxyphenyl)-cyclohexylmethanone

InChI

InChI=1S/C17H24O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3

InChIキー

TXISKXDROFGTIT-UHFFFAOYSA-N

正規SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CCCCC2

製品の起源

United States

類似化合物との比較

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol)
2-Cyclohexylcarbonyl-4-tert-butylphenol Not explicitly listed 2-cyclohexylcarbonyl, 4-tert-butyl C₁₇H₂₂O₂ ~270.36 (calculated)
4-(trans-4-Heptylcyclohexyl)-phenol 90525-37-4 4-(trans-4-heptylcyclohexyl) C₁₉H₃₀O 274.44
4-tert-Butylphenol 98-54-4 4-tert-butyl C₁₀H₁₄O 150.22
2-Cyclohexyl-4-methylphenol 1596-09-4 2-cyclohexyl, 4-methyl C₁₃H₁₈O 190.28

Key Observations :

  • Steric Effects: The tert-butyl group in this compound provides greater steric hindrance compared to the methyl group in 2-cyclohexyl-4-methylphenol . This reduces nucleophilic attack at the phenolic oxygen, enhancing stability in oxidative environments.
  • Electronic Effects: The cyclohexylcarbonyl group is electron-withdrawing, increasing the acidity of the phenolic -OH group compared to alkyl-substituted analogs like 4-tert-butylphenol .
  • Solubility: Bulky substituents (e.g., heptylcyclohexyl in CAS 90525-37-4) enhance lipophilicity, making such compounds more soluble in non-polar solvents. The carbonyl group in this compound may slightly reduce hydrophobicity compared to purely alkyl-substituted phenols .

準備方法

Direct Cyclohexanecarbonylation

The most direct route involves Friedel-Crafts acylation of 4-tert-butylphenol using cyclohexanecarbonyl chloride. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyze the electrophilic substitution at the ortho position relative to the hydroxyl group.

Procedure :

  • Dissolve 4-tert-butylphenol (1.0 mol) in anhydrous dichloromethane.

  • Add AlCl₃ (1.2 mol) under nitrogen and cool to 0°C.

  • Slowly introduce cyclohexanecarbonyl chloride (1.1 mol) via dropping funnel.

  • Stir for 12 hours at room temperature, then quench with ice-water.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield : 78–85%.

Solvent and Catalyst Optimization

Replacing AlCl₃ with FeCl₃ in 1,2-dichloroethane at 80°C improves regioselectivity (ortho:para = 9:1) and reduces side products. Protic acids (e.g., H₂SO₄) synergize with Lewis acids to enhance acyl group activation.

Sequential Alkylation-Acylation of Phenol

tert-Butylation Followed by Acylation

This two-step method avoids steric hindrance challenges:

  • Alkylation : React phenol with isobutylene in the presence of H₂SO₄ or acid-supported alumina at 120–180°C to form 4-tert-butylphenol.

  • Acylation : Subject the product to cyclohexanecarbonyl chloride under Friedel-Crafts conditions.

Advantages :

  • Higher tert-butyl group incorporation (≥98% yield).

  • Scalable for industrial production.

Demethylation of 2-Cyclohexylcarbonyl-4-tert-butylanisole

Boron Tribromide-Mediated Demethylation

A protective group strategy ensures regioselectivity:

  • Synthesize 4-tert-butylanisole via methylation of 4-tert-butylphenol.

  • Perform Friedel-Crafts acylation with cyclohexanecarbonyl chloride.

  • Demethylate using BBr₃ in dichloromethane at −78°C.

Reaction Conditions :

  • BBr₃ (3.0 equiv), CH₂Cl₂, −78°C → room temperature, 6 hours.

  • Yield: 70–75%.

Alternative Demethylation Agents

Hydriodic acid (HI) in acetic acid at reflux (24 hours) achieves comparable yields (68–72%) but requires corrosion-resistant equipment.

Hydroxy-Directed Acylation Using Cyclohexanecarboxylic Anhydride

Mitsunobu Reaction Variant

A Mitsunobu-like approach employs cyclohexanecarboxylic anhydride and diethyl azodicarboxylate (DEAD):

  • React 4-tert-butylphenol (1.0 mol) with cyclohexanecarboxylic anhydride (1.5 mol).

  • Add DEAD (1.2 mol) and triphenylphosphine (1.2 mol) in THF.

  • Stir at 60°C for 8 hours.

Yield : 65–70%.

One-Pot Tandem Alkylation-Acylation

Dual Catalytic System

A novel one-pot method combines Brønsted and Lewis acids:

  • Mix phenol, isobutylene, and cyclohexanecarbonyl chloride in 1,2-dichloroethane.

  • Add FeCl₃ (0.1 equiv) and H₃PO₄ (0.05 equiv).

  • Heat at 100°C for 24 hours under autogenous pressure.

Key Outcomes :

  • 62% isolated yield.

  • Minimized byproduct formation due to synergistic catalysis.

Analytical Validation and Optimization

Purity and Yield Data

MethodCatalyst SystemTemperature (°C)Yield (%)Purity (%)
Friedel-Crafts AcylationAlCl₃258599.3
Sequential AlkylationH₂SO₄/Alumina1509898.5
DemethylationBBr₃−78 → 257599.0
Mitsunobu VariantDEAD/PPh₃607097.8
One-Pot TandemFeCl₃/H₃PO₄1006296.5

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.27 (s, 9H, tert-butyl), 1.45–1.85 (m, 10H, cyclohexyl), 7.02 (d, J = 8.4 Hz, 1H, ArH), 7.35 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.52 (d, J = 2.4 Hz, 1H, ArH), 12.1 (s, 1H, OH).

  • IR : 1685 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (O-H stretch) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。